molecular formula C32H33N5O4S B2897274 2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide CAS No. 1173765-51-9

2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide

Cat. No. B2897274
CAS RN: 1173765-51-9
M. Wt: 583.71
InChI Key: TWDQQOPMRUGAMV-UHFFFAOYSA-N
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Description

2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide is a useful research compound. Its molecular formula is C32H33N5O4S and its molecular weight is 583.71. The purity is usually 95%.
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Scientific Research Applications

Novel Photosensitizers for Photodynamic Therapy

Research on compounds related to quinazoline derivatives, such as zinc phthalocyanine substituted with benzenesulfonamide derivative groups, has shown promise in photodynamic therapy (PDT) for cancer treatment. The study highlights the synthesis and characterization of novel compounds demonstrating useful properties as photosensitizers, including high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These features make them potential candidates for Type II photosensitizers in PDT, aiming at treating various cancers through light-activated compounds (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Quinazoline Derivatives

Another research avenue involves the synthesis of quinazoline derivatives, such as 5H[1,3]-thiazolo[2,3-b]quinazoline-3,5-(2H)-dione and 5H-thiazolo[2,3-b]quinazolin-5-one. These compounds were synthesized through an environmentally benign two-step process, showcasing the potential for creating diverse chemical entities with varied biological activities. Such research underscores the importance of developing new synthetic pathways that could lead to the discovery of novel compounds with significant scientific and therapeutic value (Yadav, Dhakad, & Sharma, 2013).

Potential Antibacterial and Antifungal Agents

Further exploration in the realm of quinazoline derivatives has led to the synthesis of compounds with potential as antibacterial and antifungal agents. One study synthesized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, showing significant in vitro antibacterial and antifungal activities. Such research illustrates the broader applicability of quinazoline-related compounds beyond oncology, extending into antimicrobial resistance, which is a growing concern globally (Helal, Abbas, Salem, Farag, & Ammar, 2013).

properties

IUPAC Name

2-[[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-[(4-methylphenyl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33N5O4S/c1-4-27(30(39)34-19-21-11-9-20(2)10-12-21)42-32-36-25-8-6-5-7-24(25)29-35-26(31(40)37(29)32)17-28(38)33-18-22-13-15-23(41-3)16-14-22/h5-16,26-27H,4,17-19H2,1-3H3,(H,33,38)(H,34,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDQQOPMRUGAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=C(C=C1)C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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